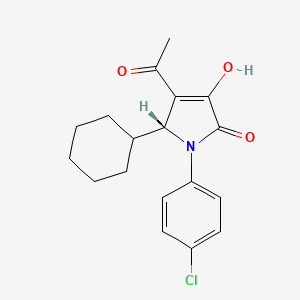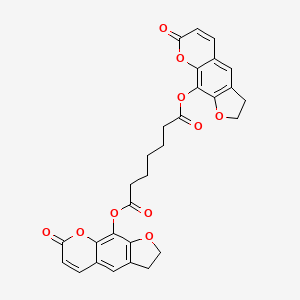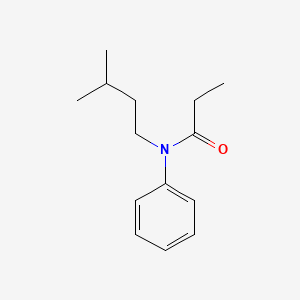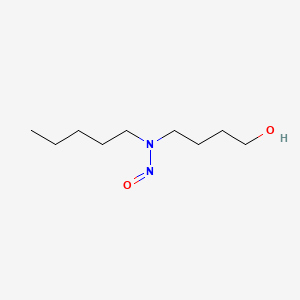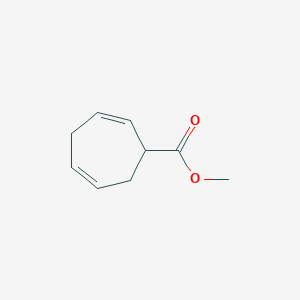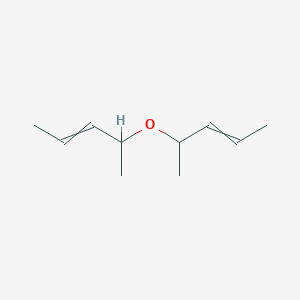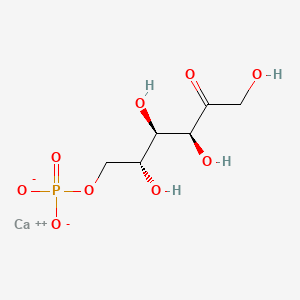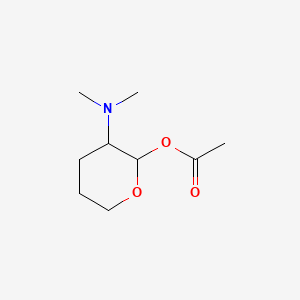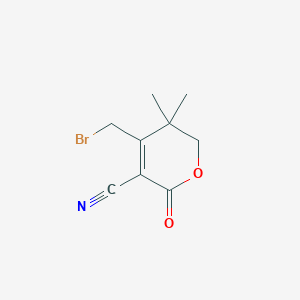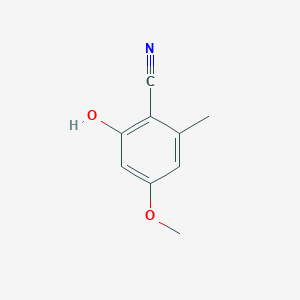
2-Hydroxy-4-methoxy-6-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-6-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and simplify the separation process .
化学反応の分析
Types of Reactions
2-Hydroxy-4-methoxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: The major product is 2-hydroxy-4-methoxy-6-methylbenzaldehyde.
Reduction: The major product is 2-hydroxy-4-methoxy-6-methylbenzylamine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学的研究の応用
2-Hydroxy-4-methoxy-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Hydroxy-4-methoxy-6-methylbenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-methoxybenzonitrile
- 2-Hydroxy-4-methoxybenzophenone
- 2-Hydroxy-4-methoxy-4’-methylbenzophenone
Uniqueness
2-Hydroxy-4-methoxy-6-methylbenzonitrile is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties .
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-6-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-4,11H,1-2H3 |
InChIキー |
DUSVZXZLSADJAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C#N)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
